molecular formula C11H17N3 B2611970 (1-(Pyridin-4-yl)piperidin-4-yl)methanamine CAS No. 166954-15-0

(1-(Pyridin-4-yl)piperidin-4-yl)methanamine

Cat. No. B2611970
CAS RN: 166954-15-0
M. Wt: 191.278
InChI Key: JVTMDVFGRFFOOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(1-(Pyridin-4-yl)piperidin-4-yl)methanamine” is a chemical compound with the CAS Number: 166954-15-0 . It has a molecular weight of 191.28 and its IUPAC name is [1- (4-pyridinyl)-4-piperidinyl]methanamine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H17N3/c12-9-10-3-7-14 (8-4-10)11-1-5-13-6-2-11/h1-2,5-6,10H,3-4,7-9,12H2 . This indicates that the compound has a structure involving a pyridine ring attached to a piperidine ring via a methanamine linker .


Physical And Chemical Properties Analysis

“(1-(Pyridin-4-yl)piperidin-4-yl)methanamine” has a density of 1.1±0.1 g/cm3, a boiling point of 338.4±12.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It also has an enthalpy of vaporization of 58.2±3.0 kJ/mol and a flash point of 158.4±19.6 °C . The compound is a powder at room temperature .

Scientific Research Applications

Bone Disorders Treatment

The compound (1-(4-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine, related to the queried chemical, was discovered as a part of a high-throughput screening campaign aimed at treating bone disorders. This compound targets the Wnt beta-catenin cellular messaging system and has shown promising results in increasing the trabecular bone formation rate in rats (Pelletier et al., 2009).

Antiosteoclast Activity

A family of compounds, including derivatives of (1-(Pyridin-4-yl)piperidin-4-yl)methanamine, showed moderate to high antiosteoclast and osteoblast activity. This research suggests potential applications in the treatment of diseases affecting bone density and strength (Reddy et al., 2012).

Anticonvulsant Agents

Schiff bases of 3-aminomethyl pyridine, structurally related to (1-(Pyridin-4-yl)piperidin-4-yl)methanamine, have been synthesized and demonstrated significant anticonvulsant activity. This indicates potential therapeutic applications in the treatment of epilepsy and related seizure disorders (Pandey & Srivastava, 2011).

Catalytic Applications

Unsymmetrical NCN′ and PCN pincer palladacycles, derived from 1-(3-(Pyridin-2-yl)phenyl)methanamine, have been synthesized and shown good catalytic activity and selectivity. This suggests applications in various chemical synthesis processes (Roffe et al., 2016).

Photocytotoxicity in Cancer Treatment

Iron(III) complexes containing N,N′-bidentate N-cycloalkyl 2-iminomethylpyridine exhibited remarkable photocytotoxicity when exposed to red light. This property can be leveraged in developing new treatments for cancer, specifically in therapies involving controlled exposure to light (Basu et al., 2014).

Detection of Metal Ions

Compounds formed by the reaction of (pyridine-2-yl)methanamine with other reagents have been studied for selective detection of Hg and Ni ions. This highlights a potential application in environmental monitoring and testing (Aggrwal et al., 2021).

Corrosion Inhibition

Piperidine derivatives, closely related to (1-(Pyridin-4-yl)piperidin-4-yl)methanamine, have been studied for their potential as corrosion inhibitors on iron. This could have implications in industrial applications where metal corrosion is a concern (Kaya et al., 2016).

Mechanism of Action

The mechanism of action for “(1-(Pyridin-4-yl)piperidin-4-yl)methanamine” is not specified in the search results. It’s important to note that the mechanism of action for a compound can vary greatly depending on its intended use and the system in which it is used .

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

(1-pyridin-4-ylpiperidin-4-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c12-9-10-3-7-14(8-4-10)11-1-5-13-6-2-11/h1-2,5-6,10H,3-4,7-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVTMDVFGRFFOOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

166954-15-0
Record name [1-(pyridin-4-yl)piperidin-4-yl]methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 1-(4-pyridyl)piperidine-4-methanol (5.87 g, 30.6 mmol), phthalimide (4.59 g, 31.2 mmol), and triphenylphosphine (8.10 g, 30.9 mmol) in 125 mL of THF at −5° C. was treated with a solution of diethyl azodicarboxylate (5.38 g, 30.9 mmol) in THF (40 mL). After 16 h, the mixture was poured into EtOAc and 1 N HCl. The aqueous layer was washed with EtOAc (2×), pH adjusted to 12 by addition of 5 N NaOH, and washed with EtOAc (3×). The combined organic extracts were dried (K2CO3) and concentrated, yielding 8.45 g (86%). The crude material (5.47 g, 17.0 mmol) was then treated with hydrazine hydrate (3.5 mL, 60.0 mmol) in EtOH (50 ML). The mixture was heated at 75° C. for 5 h, cooled, diluted with CH2Cl2 (100 mL), and cooled to 0° C. The solid was removed by filtration; and the filtrate was concentrated, yielding 3.32 g of the title compound which was used without further purification.
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
5.87 g
Type
reactant
Reaction Step Three
Quantity
4.59 g
Type
reactant
Reaction Step Three
Quantity
8.1 g
Type
reactant
Reaction Step Three
Quantity
5.38 g
Type
reactant
Reaction Step Three
Name
Quantity
125 mL
Type
solvent
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
[Compound]
Name
crude material
Quantity
5.47 g
Type
reactant
Reaction Step Four
Quantity
3.5 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

At 0° C., BH3-DMS (1.089 ml, 11.336 mmol, 4 eq) and BF3-Et2O (355 4 2.83 mmol, 1 eq) were added to a solution of 1-(pyridin-4-yl)piperidine-4-carbonitrile (530 mg, 2.83 mmol, 1 eq) in THF (10 ml) and heated for 1 h at boiling temperature. The reaction mixture was hydrolyzed with MeOH (15 ml) and concentrated under reduced pressure. The white solid so obtained was used in the next stage without being purified further. Yield: quantitative
[Compound]
Name
BH3-DMS
Quantity
1.089 mL
Type
reactant
Reaction Step One
Quantity
2.83 mmol
Type
reactant
Reaction Step One
Quantity
530 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.